N-[(4-methoxyphenyl)methyl]-4-{[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxamide
Description
The compound N-[(4-methoxyphenyl)methyl]-4-{[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxamide features a piperidine core substituted at the 1-position with a carboxamide group bearing a 4-methoxyphenylmethyl moiety. At the 4-position of the piperidine, a methyl group connects to a 1,2,4-oxadiazole ring, which is further substituted with a pyridin-4-yl group.
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-4-[(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O3/c1-29-19-4-2-17(3-5-19)15-24-22(28)27-12-8-16(9-13-27)14-20-25-21(26-30-20)18-6-10-23-11-7-18/h2-7,10-11,16H,8-9,12-15H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLEXRCRCRFHRRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)N2CCC(CC2)CC3=NC(=NO3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Key Structural Features
The target compound’s unique attributes include:
- 1,2,4-Oxadiazole-Pyridine Moiety : Enhances π-π stacking and dipole interactions.
- Piperidine Carboxamide Backbone : Offers conformational flexibility and hydrogen-bonding via the amide group.
Comparison Table
Detailed Analysis of Analog Differences
Oxadiazole Substitution Patterns
- Target Compound vs. ML267 : The oxadiazole in the target compound is substituted with pyridin-4-yl, whereas ML267 lacks an oxadiazole but includes a trifluoromethylpyridinyl group. The latter’s trifluoromethyl group enhances metabolic stability and lipophilicity, critical for bacterial membrane penetration .
- Comparison with : The methyl-substituted oxadiazole in ’s compound may reduce steric hindrance but diminish π-π interactions compared to the pyridinyl substitution in the target compound .
Carboxamide vs. Carbothioamide
- ML267 () uses a carbothioamide (C=S) instead of carboxamide (C=O). The thiocarbonyl group increases electron-withdrawing effects and may enhance metal-binding capacity, critical for PPTase inhibition .
Piperidine vs. Piperazine Cores
- This likely impacts solubility and target selectivity.
Ester vs. Amide Derivatives
- The carboxylate esters in (e.g., 4-methoxycarbonyl-phenyl ester) are metabolically labile compared to the target compound’s stable carboxamide. Esters may act as prodrugs, hydrolyzing to active acids in vivo .
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